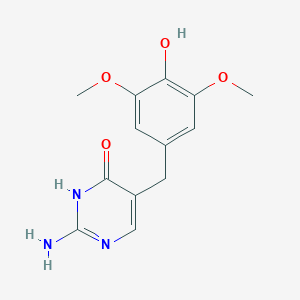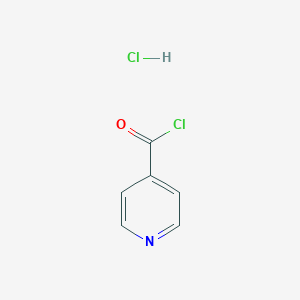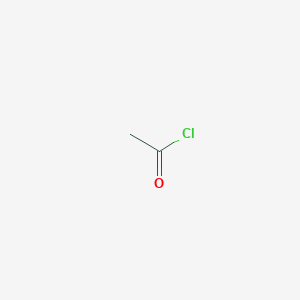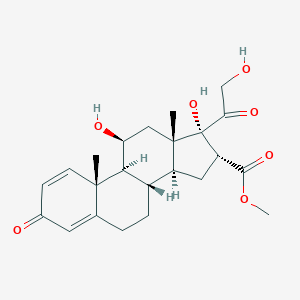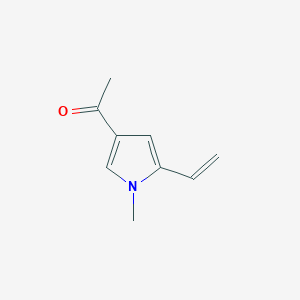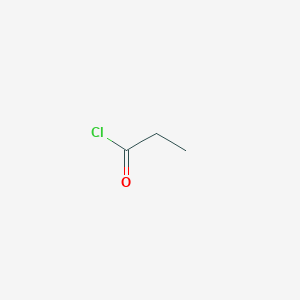![molecular formula C12H18N2O2 B048238 2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide CAS No. 170115-96-5](/img/structure/B48238.png)
2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, involves multiple steps including acetylation, esterification, and ester interchange reactions. These processes utilize reagents such as N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol. The reactions yield high purity products through carefully controlled conditions, demonstrating the complexity and efficiency of synthesizing acetamide derivatives (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
The molecular structure of acetamide derivatives reveals significant information about their chemical behavior. For instance, the crystal structure of certain derivatives shows a linearly extended conformation of the acetylaminoacetamide moiety, which is crucial for understanding their chemical reactivity and interactions with biological molecules. Such insights are derived from detailed analyses using crystallography and spectroscopy, highlighting the importance of molecular structure in the compound's overall characteristics (Camerman et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of 2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide is influenced by its functional groups. N-hydroxylation and subsequent reactions demonstrate the compound's ability to undergo transformations leading to new derivatives with varied biological activities. These reactions are pivotal for modifying the compound's properties for specific applications, such as synthesizing analogs with potential pharmacological activities (Gal, Gruenke, & Castagnoli, 1975).
Wissenschaftliche Forschungsanwendungen
Radiation Protective Agents
Research on sulfur analogs related to norephedrine, which shares a similar structural motif with the mentioned compound, demonstrates potential applications in radiation protection. These studies explore the synthesis and properties of related sulfur analogs, highlighting their potential as protective agents against radiation-induced damage (Bhat & McCarthy, 1965).
Asymmetric Syntheses of β-Hydroxy-α-Amino Acids
The asymmetric syntheses of β-hydroxy-α-amino acids from α-hydroxy-β-amino esters, involving compounds with similar structural frameworks, underscore the significance of these compounds in the synthesis of biologically active molecules. This approach offers a versatile pathway for producing enantiopure β-hydroxy-α-amino acids, critical intermediates in pharmaceutical research (Davies et al., 2013).
Antimalarial Activity
Research on compounds structurally related to 2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide has also shown promise in the development of new antimalarial agents. This includes studies on the synthesis and quantitative structure-activity relationships of related compounds, offering insights into the design of novel antimalarial drugs (Werbel et al., 1986).
Anticonvulsant Activity
The synthesis and evaluation of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids, highlight the potential therapeutic applications of compounds similar to 2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide. These studies focus on their anticonvulsant activity, contributing to the development of new treatments for epilepsy and other seizure disorders (Pańczyk et al., 2018).
Enantioselective Catalysis
The asymmetric biocatalysis of related compounds, like S-3-amino-3-phenylpropionic acid, reveals the utility of enantioselective catalysis in pharmaceutical synthesis, particularly for the production of chiral intermediates. This research demonstrates the effectiveness of microbial catalysis in achieving high enantioselectivity for crucial pharmaceutical intermediates (Li et al., 2013).
Eigenschaften
IUPAC Name |
2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9(14(2)11(15)8-13)12(16)10-6-4-3-5-7-10/h3-7,9,12,16H,8,13H2,1-2H3/t9-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASDPMXCBLHKCI-JOYOIKCWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |
CAS RN |
170115-96-5 |
Source


|
| Record name | 2-Amino-N-[(2-hydroxy-1-methyl-2-phenyl)ethyl]-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

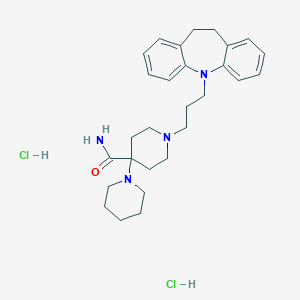
![4-[2-(Dimethylamino)ethoxy]benzophenone](/img/structure/B48160.png)
![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)
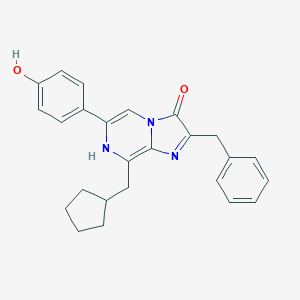
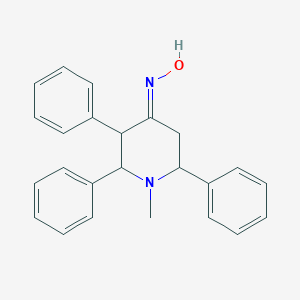
![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)
